1-[2-(4-aminophenyl)ethyl]-1H-pyrazole
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(2-pyrazol-1-ylethyl)aniline |
InChI |
InChI=1S/C11H13N3/c12-11-4-2-10(3-5-11)6-9-14-8-1-7-13-14/h1-5,7-8H,6,9,12H2 |
InChI Key |
RBDNQAPPFGUXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
The pyrazole ring system, including 1-[2-(4-aminophenyl)ethyl]-1H-pyrazole, has been associated with a variety of pharmacological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising anticancer effects against several human cancer cell lines. For instance, compounds derived from pyrazole have been evaluated for their cytotoxicity against cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with some exhibiting significant growth inhibition .
- Antimicrobial Effects : The compound has been tested for its antimicrobial properties against various bacterial and fungal strains. Research indicates that certain pyrazole derivatives demonstrate notable antibacterial and antifungal activity, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Properties : Some studies highlight the anti-inflammatory effects of pyrazole derivatives, suggesting their use in treating inflammatory conditions .
- Antioxidant Activity : The antioxidant properties of pyrazole compounds have also been documented, indicating their potential in preventing oxidative stress-related diseases .
Synthesis of this compound
The synthesis of this compound typically involves straightforward synthetic routes that allow for the incorporation of various substituents to enhance its biological activity. Methods often employed include:
- Condensation Reactions : The synthesis can involve the condensation of 4-aminoacetophenone with hydrazine derivatives to form the pyrazole core.
- Functionalization : Subsequent modifications can be performed to introduce functional groups that may improve the pharmacological profile or alter the bioactivity .
Anticancer Activity
A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against cancer cell lines, with compounds showing a dose-dependent response. For example, one derivative displayed an IC50 value indicating effective inhibition of cell proliferation in HepG2 cells .
Antimicrobial Studies
In a comprehensive evaluation of antimicrobial activity, several pyrazole derivatives were screened against multiple strains, including Escherichia coli and Staphylococcus aureus. Results showed that specific compounds had inhibition zones greater than 15 mm, indicating strong antibacterial activity .
Anti-inflammatory Effects
Research has indicated that some pyrazole derivatives possess anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammation markers in animal models treated with these compounds, suggesting their potential as therapeutic agents for inflammatory diseases .
Data Tables
| Activity Type | Compound | Target Cell Line / Organism | Result |
|---|---|---|---|
| Anticancer | This compound | HepG2 | IC50 = 54.25% growth inhibition |
| Antimicrobial | Various Pyrazoles | E. coli, S. aureus | Inhibition zone > 15 mm |
| Anti-inflammatory | Selected Derivatives | In vivo models | Significant reduction in inflammation markers |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine group on the para-aminophenyl substituent participates in nucleophilic reactions, forming Schiff bases, amides, or urea derivatives.
Key Reactions:
-
Condensation with Carbonyl Compounds :
Reacts with aldehydes/ketones to form Schiff bases. For example:This reaction occurs under acidic or neutral conditions, often catalyzed by acetic acid .
-
Acylation :
Reacts with acetyl chloride or anhydrides to form acetamide derivatives. Yields range from 70–85% in dichloromethane with triethylamine .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution, preferentially at the C-4 position due to electron-donating effects of the ethyl-aminophenyl substituent.
Example Reactions:
Oxidation Reactions
The ethyl linker and aromatic amine group are susceptible to oxidation:
-
Oxidation of the Ethyl Chain :
Using KMnO₄ in acidic medium converts the ethyl group into a carboxylic acid:Yields depend on reaction time and temperature, averaging 45–60% .
-
Oxidation of the Amino Group :
Forms nitro derivatives with H₂O₂/FeSO₄ or nitroso intermediates with NaNO₂/HCl .
Cyclocondensation Reactions
The amino group facilitates heterocycle formation:
Metal-Complexation Reactions
The pyrazole nitrogen and amine group act as ligands for transition metals:
| Metal Ion | Ligand Site | Complex Type | Application |
|---|---|---|---|
| Cu(II) | Pyrazole N1, amine N | Octahedral | Catalysis, antimicrobial agents |
| Fe(III) | Pyrazole N2, amine N | Tetrahedral | Magnetic materials |
Functionalization via Cross-Coupling
The aryl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki Reaction :
Using Pd(PPh₃)₄ and aryl boronic acids, substituents are introduced at the pyrazole C-4 position .
Yield : 60–78% .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
Comparative Reactivity Table
| Reaction Type | Reagents | Rate (Relative) | Position Selectivity |
|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄ | Fast | C-4 > C-5 |
| Nucleophilic substitution | R-X (alkyl halides) | Moderate | Amino group |
| Oxidation | KMnO₄/H⁺ | Slow | Ethyl chain |
Key Research Findings:
-
Regioselectivity in Electrophilic Substitution : The C-4 position is favored due to resonance stabilization from the ethyl-aminophenyl group .
-
Catalyst-Dependent Yields : Pd-based catalysts improve cross-coupling efficiency by 20–30% compared to Ni catalysts .
-
pH-Sensitive Stability : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed byproducts .
Comparison with Similar Compounds
Aryl Substituents
- 4-Aminophenyl vs. 4-Nitrophenyl: The 4-aminophenyl group (electron-donating) contrasts with the 4-nitrophenyl group (electron-withdrawing). For example, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile exhibits antifungal and insecticidal activities , while the 4-aminophenyl analog in (N'-[1-(4-aminophenyl)ethylidene]-...) shows potent antimicrobial effects, highlighting the role of amino groups in enhancing target binding .
- Fluorinated Aryl Groups: Fluorinated analogs, such as 1-(2-Fluorophenyl)−3-{1-[2-(2-fluorophenyl)hydrazinylidene] ethyl}−5-(pentafluoroethyl)−1H-pyrazole (5b), demonstrate high synthetic yields (72%) and stability, attributed to fluorine’s electronegativity and metabolic resistance . In contrast, the 4-aminophenyl group may improve aqueous solubility, critical for cellular uptake .
Alkyl and Functional Group Modifications
- Sugar Moieties: 1-({[5-(α-D-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole (2) exhibits 70.4% growth inhibition in melanoma cells at 100 µM due to enhanced solubility from the sugar moiety, unlike its non-glycosylated analog (1) . This underscores the importance of hydrophilic substituents in bioavailability.
- Chlorophenyl and Nitroethyl Groups: 1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole (CAS 956910-07-9) combines electron-withdrawing (Cl, NO₂) groups, which may influence reactivity in nucleophilic environments .
Pharmacological Profiles
Antiparasitic Activity
- Antimalarial: Compound 3 (1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole) suppresses Plasmodium berghei by 70.26%, whereas hydrazone 7 shows dual antimalarial (62.30% suppression) and anti-leishmanial (IC₅₀ = 1.823 µg/mL) activities . The 4-aminophenyl group’s absence here suggests that antiparasitic efficacy depends on hydrophobic/aromatic substituents.
Cytotoxicity and Antimicrobial Effects
- Cytotoxicity: The sugar-modified pyrazole (2) shows mild cytotoxicity (70.4% inhibition) in melanoma cells, while the 4-aminophenyl-containing compound in exhibits antimicrobial potency, indicating substituent-driven target specificity .
Solubility and Stability
- The 4-aminophenyl group likely enhances water solubility compared to nitro or trifluoromethyl analogs, as seen in ’s comparison of compounds 1 and 2 .
- Fluorinated derivatives (e.g., 5b) exhibit higher thermal stability (melting point 150–151°C) due to strong C–F bonds .
Data Tables
Table 1: Key Pyrazole Derivatives and Their Properties
Q & A
Q. What are the common synthetic routes for 1-[2-(4-aminophenyl)ethyl]-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines or phenylhydrazines. For example, cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux yields pyrazole carboxylate intermediates, which are hydrolyzed to carboxylic acid derivatives . Optimization steps include:
Q. How is structural characterization performed for pyrazole derivatives like this compound?
Key techniques include:
- NMR spectroscopy : and NMR identify substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm, pyrazole ring protons at δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for methoxyphenyl/phenyl groups) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H] for CHNO at m/z 202.1) .
Q. What are the stability considerations for storing this compound derivatives?
- Storage conditions : Refrigeration (2–8°C) in airtight, light-resistant containers prevents decomposition of amine and pyrazole moieties .
- Handling : Use inert atmospheres (N) to avoid oxidation of the 4-aminophenyl group .
Advanced Research Questions
Q. How do substituent positions on the pyrazole ring influence biological activity, and how can structure-activity relationships (SAR) be analyzed?
- Positional isomerism : Methyl or halogen groups at position 3 vs. 5 alter binding to targets (e.g., 3-methyl analogs show higher anti-inflammatory activity than 5-methyl derivatives) .
- Methodology :
- Docking studies : Compare binding affinities of isomers to enzymes (e.g., COX-2).
- Biological assays : Test IC values in cell lines (e.g., cancer, microbial) to correlate substituent effects .
Q. How can contradictions in biological assay data for pyrazole derivatives be resolved?
- Case example : Discrepancies in cytotoxicity data may arise from:
Q. What computational methods are used to predict the electronic properties of this compound?
Q. How can derivatives of this compound be designed for selective enzyme inhibition?
- Targeted modifications :
- Validation : Enzyme kinetics (e.g., measurements) and selectivity profiling against related enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
